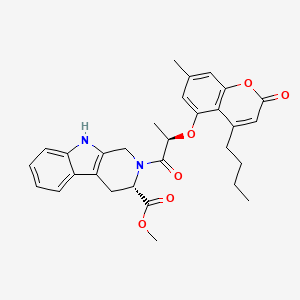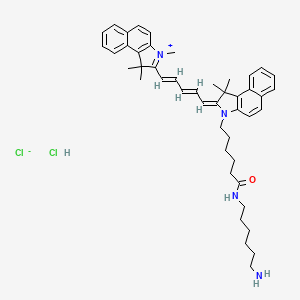
Cyanine5.5 amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5.5 amine is a functionalized cyanine dye containing a free amine group. This compound is part of the cyanine dye family, which is known for its applications in fluorescence imaging and other fluorescence-based biochemical analyses. This compound is a near-infrared (NIR) fluorescent dye with an excitation peak at 648 nm and an emission peak at 710 nm . It is particularly useful for live organism imaging and applications requiring low fluorescence background .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanine5.5 amine can be synthesized through various synthetic routes. One common method involves the reaction of a cyanine dye precursor with an amine-containing reagent. The reaction typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine5.5 amine undergoes various chemical reactions, including:
Substitution Reactions: The free amine group can react with electrophiles such as NHS esters and epoxides to form stable conjugates.
Oxidation and Reduction: Cyanine dyes can undergo oxidation and reduction reactions, although these are less common for this compound due to its stable structure.
Common Reagents and Conditions
NHS Esters: Used for conjugation with the amine group.
Epoxides: React with the amine group to form stable products.
Organic Solvents: DMF and DMSO are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions are typically conjugates of this compound with various biomolecules, such as proteins and nucleic acids. These conjugates are used in fluorescence imaging and other biochemical applications .
Applications De Recherche Scientifique
Cyanine5.5 amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in live cell imaging and tracking of biological processes.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent dyes for imaging and labeling purposes
Mécanisme D'action
The mechanism of action of Cyanine5.5 amine involves its ability to fluoresce when excited by light at a specific wavelength. The free amine group allows it to be conjugated with various biomolecules, enabling targeted imaging and tracking. The fluorescence properties of this compound are influenced by its electronic environment, making it a versatile tool for various applications .
Comparaison Avec Des Composés Similaires
Cyanine5.5 amine is unique among cyanine dyes due to its near-infrared fluorescence properties and low fluorescence background. Similar compounds include:
Cyanine5 amine: Another cyanine dye with similar properties but different excitation and emission peaks.
Cyanine7 amine: A cyanine dye with longer wavelength fluorescence properties.
Sulfo-Cyanine5.5 amine: A water-soluble variant of this compound with enhanced hydrophilicity.
These compounds share similar applications but differ in their specific fluorescence properties and solubility characteristics.
Propriétés
Formule moléculaire |
C46H58Cl2N4O |
|---|---|
Poids moléculaire |
753.9 g/mol |
Nom IUPAC |
N-(6-aminohexyl)-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H |
Clé InChI |
KVJPEAWDFIBHDL-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


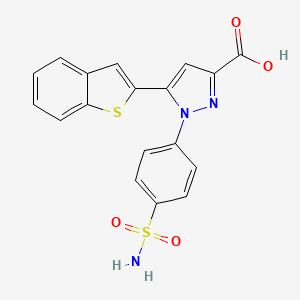
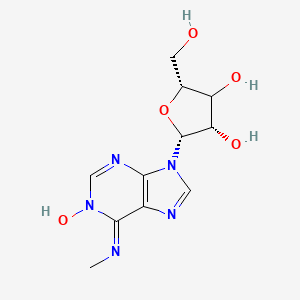
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
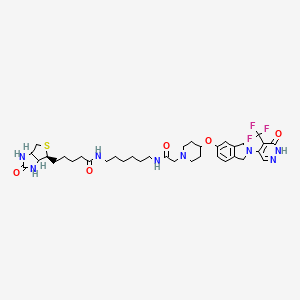
![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)
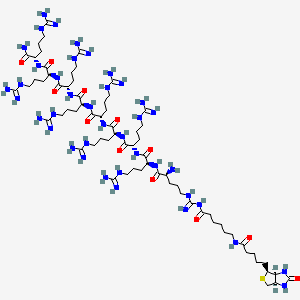
![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
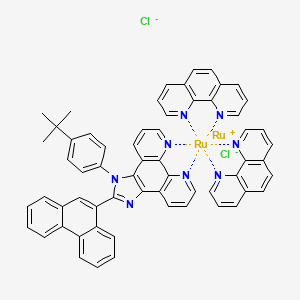
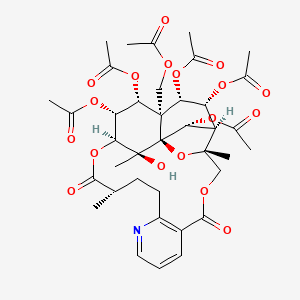
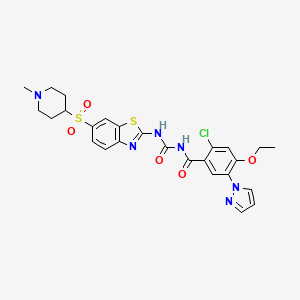
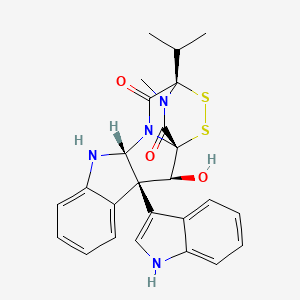
![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
